molecular formula C17H18BrN3O3 B15015725 2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15015725
M. Wt: 392.2 g/mol
InChI Key: DVCVHFUXOPNYOX-KEBDBYFISA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with 3,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetohydrazide to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of the bromophenyl and dimethoxyphenyl groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(3-Bromophenyl)amino]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,5-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18BrN3O3/c1-23-15-7-6-12(8-16(15)24-2)10-20-21-17(22)11-19-14-5-3-4-13(18)9-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

DVCVHFUXOPNYOX-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br)OC

Origin of Product

United States

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